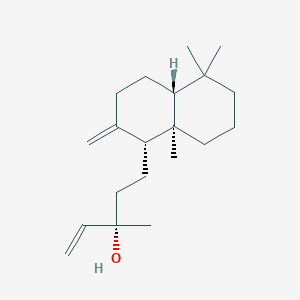

Ent-manool

Description

Properties

Molecular Formula |

C20H34O |

|---|---|

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol |

InChI |

InChI=1S/C20H34O/c1-7-19(5,21)14-11-16-15(2)9-10-17-18(3,4)12-8-13-20(16,17)6/h7,16-17,21H,1-2,8-14H2,3-6H3/t16-,17-,19-,20+/m1/s1 |

InChI Key |

CECREIRZLPLYDM-LFGUQSLTSA-N |

SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CCC(=C)[C@H]2CC[C@@](C)(C=C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Biosynthesis and Metabolic Engineering of Ent-Manool

The following technical guide details the biosynthetic pathway, enzymology, and experimental characterization of ent-manool , a labdane-related diterpene. This document is structured for researchers in plant biochemistry and metabolic engineering.

Executive Summary

Ent-manool ([(13S)-labda-8(17),14-dien-13-ol]) is a bicyclic diterpene alcohol and a critical intermediate in the biosynthesis of bioactive labdane-related diterpenoids, including andrographolide and scopadulcic acid. Unlike its enantiomer (normal manool), which is derived from (+)-copalyl diphosphate, ent-manool originates from the ent-copalyl diphosphate (ent-CPP) scaffold.

This guide delineates the precise enzymatic cascade required to synthesize ent-manool from geranylgeranyl diphosphate (GGPP), identifies specific enzyme variants for metabolic engineering (e.g., TrTPS15 , AtTPS30 ), and provides a validated protocol for heterologous production in Saccharomyces cerevisiae.

Biosynthetic Logic & Mechanism[1]

The biosynthesis of ent-manool proceeds via a modular two-step cyclization process characteristic of labdane diterpenes. It requires the sequential action of a Class II diterpene synthase (diTPS) and a Class I diTPS.

Step 1: Bicyclization to ent-Copalyl Diphosphate

The pathway initiates with the cyclization of the universal diterpene precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP) .[1]

-

Enzyme: ent-Copalyl Diphosphate Synthase (ent-CPS) [EC 5.5.1.13].[2]

-

Mechanism: Protonation-initiated cyclization.[3] The enzyme protonates the C14-C15 double bond of GGPP, triggering a cascade that forms the A/B trans-decalin ring system with ent stereochemistry (9R, 10R).

Step 2: Ionization and Hydroxylation to ent-Manool

The second step involves the conversion of ent-CPP to ent-manool.

-

Enzyme: ent-Manool Synthase (Class I diTPS).

-

Note: While often catalyzed by promiscuous ent-kaurene synthase-like (KSL) enzymes, specific variants like TrTPS15 (from Tripterygium regelii) and AtTPS30 (from Arabidopsis thaliana) favor ent-manool production.

-

-

Mechanism: Ionization-dependent reaction.[3] The enzyme cleaves the diphosphate group from ent-CPP, generating an ent-copalyl carbocation. Instead of further cyclization (which would yield ent-kaurene), the cation is quenched by water capture at C-13.

-

Product: ent-Manool .

Pathway Visualization

The following diagram illustrates the stereochemical progression and enzymatic logic.

Figure 1: The sequential Class II / Class I diTPS pathway converting GGPP to ent-manool.

Enzymology & Candidate Selection

For researchers aiming to reconstitute this pathway, selecting the correct enzyme variants is critical to avoid producing enantiomeric byproducts (normal manool) or structural isomers (ent-kaurene).

| Enzyme Class | Function | Recommended Variant | Source Organism | Specificity Notes |

| Class II diTPS | GGPP | AtCPS (TPS2) | Arabidopsis thaliana | Highly specific for ent-CPP; minimal background. |

| SdCPS2 | Scoparia dulcis | Involved in scopadulcic acid biosynthesis; high activity. | ||

| Class I diTPS | ent-CPP | TrTPS15 | Tripterygium regelii | Produces ent-manool as a major product when coupled with ent-CPS. |

| AtTPS30 | Arabidopsis thaliana | Produces ent-manool and ent-pimara-8(14),15-diene (mix).[6] | ||

| SsSS | Salvia sclarea | Warning: Native function is sclareol synthesis from (+)-LPP. Only produces ent-manool if forced with ent-CPP substrate (promiscuous activity). |

Critical Insight: Do not use Salvia sclarea sclareol synthase (SsSS) unless you are strictly controlling the upstream module to produce only ent-CPP. If (+)-CPP is present, SsSS will preferentially form sclareol/manool of the normal series.

Experimental Protocol: Heterologous Expression in Yeast

This protocol details the construction of a Saccharomyces cerevisiae strain for de novo ent-manool production.[4]

Phase 1: Host Strain Engineering

Objective: Maximize the cytosolic pool of GGPP.

-

Base Strain: S. cerevisiae CEN.PK2-1C or equivalent.

-

Pathway Integration: Overexpress the catalytic domain of HMG-CoA reductase (tHMG1) to deregulate the mevalonate pathway.

-

Fusion Strategy: Integrate a GGPP synthase (e.g., SaGGPS from Sulfolobus acidocaldarius) to convert FPP to GGPP efficiently.

Phase 2: Plasmid Construction & Transformation

Vector System: High-copy 2

-

Construct Design:

-

MCS1 (GAL1 promoter): Clone AtCPS (truncated plastidial targeting sequence,

N-terminal). -

MCS2 (GAL10 promoter): Clone TrTPS15 (truncated plastidial targeting sequence).

-

-

Transformation: Transform the engineered yeast strain using the Lithium Acetate/PEG method. Select on SC-URA plates.

Phase 3: Cultivation & Extraction

-

Inoculation: Inoculate a single colony into 5 mL SC-URA (2% glucose) medium. Incubate overnight at 30°C.

-

Induction: Wash cells and transfer to SC-URA (2% galactose) to induce expression. Incubate for 72–96 hours at 20°C (lower temperature improves diTPS solubility).

-

Overlay: Add 10% (v/v) dodecane to the culture to trap volatile diterpenes and reduce toxicity.

-

Extraction:

-

Harvest the dodecane layer.

-

Alternatively, for whole-broth extraction: Mix culture 1:1 with Ethyl Acetate (EtOAc). Vortex vigorously for 1 min. Centrifuge at 3,000 x g. Collect the organic phase.[4]

-

Phase 4: Analytical Validation (GC-MS)

Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

Column: HP-5MS (30 m

| Parameter | Setting |

| Inlet Temp | 250°C (Splitless) |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Oven Program | 80°C (1 min) |

| MS Source | 230°C, EI mode (70 eV) |

| Target Ion | m/z 275 (Molecular ion minus methyl), m/z 257 (Loss of water) |

Data Interpretation:

-

Retention Time: Compare against an authentic manool standard. Note that ent-manool and normal manool are enantiomers and will not separate on a standard HP-5MS column.

-

Verification: To confirm the ent stereochemistry without a chiral column, rely on the strict specificity of the AtCPS enzyme used in Phase 2. Since AtCPS produces only ent-CPP, the downstream product must be ent-manool.

Metabolic Engineering Workflow

Figure 2: Experimental workflow for heterologous production and analysis of ent-manool.

References

-

Lange, M., et al. (2017). Biosynthesis of Diterpenoids in Tripterygium Adventitious Root Cultures.[7] Plant Physiology, 175(1), 92–103.[7] [Link]

-

Mafu, S., et al. (2016). Extreme promiscuity of a bacterial and a plant diterpene synthase enables combinatorial biosynthesis.[8] Metabolic Engineering, 38, 1-9. [Link]

-

Murphy, K. M., & Zerbe, P. (2020). Specialized Diterpenoid Metabolism in Monocots: Biosynthetic Origins, Diversity, and Physiological Significance. Frontiers in Plant Science, 11, 7. [Link]

-

Caniard, A., et al. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC Plant Biology, 12, 119. [Link]

-

Zi, J., & Peters, R. J. (2013). Characterization of CYP76M5-8 indicates metabolic plasticity within a plant biosynthetic gene cluster. Journal of Biological Chemistry, 288(15), 10852-10861. [Link]

Sources

- 1. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EC 5.5.1.13 [iubmb.qmul.ac.uk]

- 3. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One amino acid makes the difference: the formation of ent-kaurene and 16α-hydroxy-ent-kaurane by diterpene synthases in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification of a Dolabellane Type Diterpene Synthase and other Root-Expressed Diterpene Synthases in Arabidopsis [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Extreme promiscuity of a bacterial and a plant diterpene synthase enables combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of ent-manool

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of ent-Manool

Authored by: Gemini, Senior Application Scientist

Introduction

ent-Manool is a naturally occurring labdane-type diterpenoid, a class of organic compounds characterized by a bicyclic core structure. As the enantiomer of manool, it represents a fascinating case study in stereochemistry and natural product biosynthesis. Diterpenoids, in general, are known for their diverse biological activities, and ent-manool and its derivatives are no exception, exhibiting potential antimicrobial and cytotoxic properties.[1] This guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, biosynthetic origins, and the analytical methodologies required for the unequivocal identification of ent-manool. It is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who require a deep technical understanding of this molecule.

Core Chemical Structure

The foundational structure of ent-manool is the labdane skeleton, a bicyclic system derived from the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Key Structural Features:

-

Molecular Formula: C₂₀H₃₄O[2]

-

Bicyclic Core: A decalin (perhydronaphthalene) ring system forms the core of the molecule.

-

Hydroxyl Group: A tertiary alcohol is present at the C-13 position.

-

Vinyl Group: A vinyl substituent is also attached to C-13.

-

Exocyclic Methylene: An exocyclic double bond is located at the C-8 position.

-

Methyl Groups: Five methyl groups are situated at C-4 (axial and equatorial), C-10 (axial), C-13, and C-8 (as part of the exocyclic methylene).

The systematic IUPAC name for the enantiomer, manool, is (3R)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol.[2] Consequently, ent-manool is the mirror image with all stereocenters inverted.

Caption: 2D Chemical Structure of ent-Manool.

The Critical Nature of Stereochemistry

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in defining the identity and biological function of molecules like ent-manool. The prefix "ent-" signifies that it is the enantiomer of manool. Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties (melting point, boiling point, solubility) but differing in their interaction with plane-polarized light and, crucially, with other chiral molecules such as biological receptors.[3]

Absolute Configuration:

The absolute configuration of each chiral center is determined using the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6] For a molecule to be designated as the ent-enantiomer, all of its stereocenters must be inverted relative to the parent molecule.

-

Manool Stereocenters: C-5(S), C-9(S), C-10(R), C-13(R)

-

ent-Manool Stereocenters: C-5(R), C-9(R), C-10(S), C-13(S)

This inversion of all chiral centers results in the mirror-image relationship. Diastereomers, such as 13-epi-manool, differ in the configuration at only some, but not all, of the stereocenters.[7] For example, 13-epi-manool would have the configuration C-5(S), C-9(S), C-10(R), C-13(S).

Caption: Enantiomeric relationship between Manool and ent-Manool.

Biosynthetic Pathway

The biosynthesis of diterpenoids is a modular process, beginning with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[8][9][10] The formation of the ent-manool skeleton involves two key enzymatic steps catalyzed by two distinct classes of diterpene synthases (diTPSs).[11]

-

Step 1: Protonation and Cyclization (Class II diTPS): The pathway is initiated by an ent-copalyl diphosphate synthase (CPS). This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[8][12]

-

Step 2: Diphosphate Ionization and Rearrangement (Class I diTPS): The ent-CPP intermediate is then acted upon by a class I diTPS, in this case, a kaurene synthase-like (KSL) enzyme. This enzyme facilitates the ionization of the diphosphate group, followed by rearrangements and quenching of the resulting carbocation by water to introduce the hydroxyl group at C-13, yielding ent-manool.[12]

Sources

- 1. A Copal-8-ol Diphosphate Synthase from the Angiosperm Cistus creticus subsp. creticus Is a Putative Key Enzyme for the Formation of Pharmacologically Active, Oxygen-Containing Labdane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manool | C20H34O | CID 3034394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ent-Steroids: Novel Tools for Studies of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absolute configuration - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. aklectures.com [aklectures.com]

- 7. ent-manoyl oxide [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biosynthesis and regulation of diterpenoids in medicinal plants [cjnmcpu.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification and Functional Characterization of Monofunctional ent-Copalyl Diphosphate and ent-Kaurene Synthases in White Spruce Reveal Different Patterns for Diterpene Synthase Evolution for Primary and Secondary Metabolism in Gymnosperms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diterpene Synthases and Their Responsible Cyclic Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ent-Manool from Salvia Species: From Natural Sources to Purified Compound

Abstract

This technical guide provides a comprehensive overview of ent-manool, a labdane-type diterpene, with a specific focus on its natural occurrence in various Salvia species. The guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the biosynthesis of ent-manool, its prevalence in different Salvia species, and provides detailed protocols for its extraction, isolation, and structural elucidation. Furthermore, this guide summarizes the known biological activities of ent-manool, highlighting its potential for further research and development.

Introduction: The Significance of ent-Manool and the Genus Salvia

The genus Salvia, the largest in the Lamiaceae family, comprises over 900 species and is a rich reservoir of bioactive secondary metabolites, particularly terpenoids.[1] These compounds have garnered significant interest due to their diverse pharmacological activities. Among the diterpenes, the labdane-type skeleton is a common structural motif, and ent-manool is a representative member of this class found in several Salvia species.[2]

ent-Manool has been identified as a constituent in the essential oils and extracts of various plants, including several species of Salvia.[3][4] This bicyclic diterpene alcohol is of interest not only for its own biological properties but also as a potential chiral starting material for the synthesis of other bioactive molecules. Research has indicated that manool possesses a range of biological activities, including selective cytotoxicity against cancer cell lines, making it a compound of interest for oncological research.[5][6] This guide aims to provide a detailed technical resource for the scientific community on the natural sourcing, isolation, and characterization of ent-manool from Salvia species.

Biosynthesis of ent-Manool in Salvia Species

The biosynthesis of ent-manool in plants, including Salvia species, follows the methylerythritol 4-phosphate (MEP) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The head-to-tail condensation of three molecules of IPP with one molecule of DMAPP leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The conversion of GGPP to ent-manool is a two-step process catalyzed by two distinct classes of diterpene synthases (diTPSs):

-

Class II diTPS (Copalyl Diphosphate Synthase): The first step involves the protonation-initiated cyclization of the acyclic GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP), also known as (ent-copalyl diphosphate). This reaction is catalyzed by a Class II diTPS. In Salvia sclarea, this enzyme is designated as SsLPPS, which primarily produces labda-13-en-8-ol diphosphate (LPP) for sclareol biosynthesis but also generates a smaller amount of (+)-CPP.[7][8]

-

Class I diTPS (Kaurene Synthase-Like): The second step involves the ionization of the diphosphate group from (+)-CPP and subsequent reaction with water to yield ent-manool. This reaction is catalyzed by a Class I diTPS. In S. sclarea, this enzyme is known as SsSS (sclareol synthase), which can utilize (+)-CPP as a substrate to produce manool.[7][8]

The stereochemistry of the final product, ent-manool, is determined by the stereospecificity of these enzymes, which in Salvia and other angiosperms, typically produce diterpenes of the 'normal' or 'ent' series.[4]

Figure 1: Biosynthetic pathway of ent-manool from GGPP.

Natural Sources of ent-Manool in Salvia Species

Several species of Salvia have been identified as natural sources of ent-manool. The concentration of this diterpene can vary significantly depending on the species, geographical location, and the part of the plant analyzed. The following table summarizes the reported presence and quantity of manool in various Salvia species.

| Salvia Species | Plant Part | Method of Analysis | Manool Content (% of essential oil or extract) | Reference(s) |

| Salvia officinalis (Common Sage) | Aerial parts | GC-MS | 0.1 - 4.5% | [4] |

| Salvia sclarea (Clary Sage) | Aerial parts | GC-MS | Minor component, up to 0.06% | [2][9] |

| Salvia argentea (Silver Sage) | Aerial parts | GC-MS | Up to 14.6% | [2][10] |

| Salvia tomentosa | Aerial parts | GC-MS | Contains 13-epi-manool (18.14%) | [8] |

It is important to note that "manool" is often reported in the literature without specifying the enantiomeric form. However, based on the established biosynthetic pathways in Salvia, it is highly probable that the reported manool is the ent-enantiomer.

Extraction and Isolation of ent-Manool

The isolation of ent-manool from Salvia species typically involves solvent extraction followed by chromatographic purification. The following is a detailed, self-validating protocol synthesized from established methodologies.

Materials and Equipment

-

Dried and powdered aerial parts of a suitable Salvia species (e.g., S. officinalis or S. argentea)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Methanol (MeOH)

-

Silica gel 60 (for column chromatography)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chambers for TLC

-

Vanillin-sulfuric acid or ceric sulfate staining solution

-

Standard of ent-manool (for comparison)

Step-by-Step Protocol

-

Extraction:

-

Macerate the dried and powdered plant material (e.g., 500 g) with dichloromethane (2.5 L) at room temperature for 48-72 hours with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

-

Solvent Partitioning (Optional but Recommended):

-

To remove highly polar and non-polar constituents, the crude extract can be subjected to a liquid-liquid partitioning.

-

Dissolve the crude extract in a 9:1 methanol:water solution and then partition against n-hexane.

-

Separate the layers and concentrate the n-hexane fraction, which will be enriched in diterpenes like ent-manool.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed with silica gel 60 in n-hexane.

-

Adsorb the n-hexane fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of a suitable volume (e.g., 50 mL).

-

-

Fraction Analysis and Pooling:

-

Monitor the collected fractions by TLC. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1).

-

Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating). Diterpenes often give characteristic colors.

-

Compare the Rf value of the spots with that of an authentic standard of ent-manool.

-

Pool the fractions containing the compound of interest.

-

-

Re-chromatography and Purification:

-

The pooled fractions may require further purification. This can be achieved by repeated column chromatography, possibly with a less steep solvent gradient or by using another chromatographic technique such as preparative TLC or HPLC.

-

Continue the purification process until a single spot is observed on TLC in multiple solvent systems.

-

-

Crystallization and Final Product:

-

The purified ent-manool can often be obtained as a crystalline solid by slow evaporation of a suitable solvent (e.g., n-hexane).

-

Dry the purified crystals under vacuum to obtain pure ent-manool.

-

Figure 2: Experimental workflow for the isolation of ent-manool.

Structural Elucidation of ent-Manool

The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following are typical spectroscopic data for ent-manool:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.92 (1H, dd, J = 17.4, 10.7 Hz), 5.19 (1H, dd, J = 17.4, 1.2 Hz), 5.04 (1H, dd, J = 10.7, 1.2 Hz), 1.27 (3H, s), 0.87 (3H, s), 0.80 (3H, s), 0.68 (3H, s).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.7, 111.4, 73.8, 56.5, 55.7, 42.2, 40.0, 39.4, 38.6, 33.6, 33.5, 27.9, 24.3, 21.7, 19.4, 18.5, 17.6, 16.7, 15.6.

Note: The provided NMR data is based on typical values for labdane diterpenes of the manool type and may show slight variations depending on the solvent and instrument used. Researchers should always compare their data with that of an authentic standard or with data from a reliable literature source.

Mass Spectrometry

-

GC-MS: In a gas chromatogram, ent-manool will have a characteristic retention time and its mass spectrum will show a molecular ion peak (M⁺) at m/z 290, corresponding to the molecular formula C₂₀H₃₄O. Key fragmentation peaks can be observed at m/z 272 (M⁺ - H₂O), 257 (M⁺ - H₂O - CH₃), and others, which are indicative of the labdane skeleton.

Biological Activities of ent-Manool

ent-Manool has been investigated for several biological activities, with its cytotoxic effects against cancer cells being the most prominent.

-

Anticancer Activity: Studies have shown that manool can induce selective cytotoxicity in various cancer cell lines, including murine melanoma, human breast adenocarcinoma, and human cervical adenocarcinoma.[5][6] The mechanism of action is thought to involve cell cycle arrest at the G2/M phase.[5] Importantly, manool has demonstrated higher cytotoxicity towards tumor cells compared to normal cell lines, suggesting a degree of selectivity.[5][6]

-

Antimicrobial Activity: Manool has also exhibited antimicrobial properties against certain bacteria.[11]

The promising biological activities of ent-manool warrant further investigation to explore its full therapeutic potential and to understand its mechanisms of action in more detail.

Conclusion

The genus Salvia represents a valuable natural source for the labdane diterpene ent-manool. This guide has provided a comprehensive overview of the biosynthesis, natural occurrence, and methods for extraction, isolation, and characterization of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and pharmacology of ent-manool and other related diterpenoids from Salvia species. The selective cytotoxic properties of ent-manool highlight its potential as a lead compound in drug discovery programs, particularly in the field of oncology. Further research into the quantitative distribution of ent-manool across a wider range of Salvia species and deeper investigations into its pharmacological effects are encouraged.

References

-

GC-MS ANALYSIS OF ESSENTIAL OILS FROM SALVIA OFFICINALIS L.: COMPARISON OF EXTRACTION METHODS OF THE VOLATILE COMPONENTS. (n.d.). Retrieved February 21, 2026, from [Link]

-

Caniard, A., Zerbe, P., Legrand, S., Cohade, A., Valot, N., Magnard, J. L., Bohlmann, J., & Legendre, L. (2012). Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture. BMC plant biology, 12, 119. [Link]

- Cosge Şenkal, B., Uskutoğlu, T., Cesur, C., Özavci, V., & Doğan, H. (2019). ELEMENTAL CONTENT, ESSENTIAL OIL COMPONENTS AND USAGE AREAS OF THE COMPONENTS OF TWO SALVIA SPP. Journal of the Institute of Science and Technology, 9(1), 546-553.

-

Chemical Composition and Biological Activity of Salvia officinalis L. Essential Oil. (2023). Plants, 12(9), 1794. [Link]

-

ent-manoyl oxide. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

- Constituents of the Essential Oil of Salvia sclarea Growing Wild in Greece. (2002). Journal of Essential Oil Research, 14(3), 180-182.

- Seasonal Variation of Essential Oil Yield and Composition of Sage (Salvia officinalis L.) Grown in Castilla-La Mancha (Spain). (2009). Journal of Essential Oil Research, 21(4), 355-359.

- Chemical Composition of the Essential Oil of Salvia argentea L. (2001). Journal of Essential Oil Research, 13(5), 373-374.

- Ben Taarit, M., Msaada, K., Hosni, K., & Marzouk, B. (2012). Essential Oil Constituents of Salvia argentea L. from Tunisia: Phenological Variations. Journal of Essential Oil Bearing Plants, 15(4), 549-557.

- Ben Taarit, M., Msaada, K., Hosni, K., & Marzouk, B. (2012). Essential Oil Constituents of Salvia argentea L.

-

1H and 13C NMR spectra of compound 2a: (n.d.). Retrieved February 21, 2026, from [Link]

- Detailed GC-MS Analysis of the Salvia sclarea L. Essential Oil and the First in vitro Antifungal Activity Assessment against Crop Pathogen Colletotrichum acutatum J.H. Simmonds. (2021). Plants, 10(1), 123.

-

Hoshino, T., Nakano, C., Ootsuka, T., Shinohara, Y., & Hara, T. (n.d.). Electronic Supplementary Information (ESI) Substrate specificity of Rv3378c, an enzyme from Mycobacterium tuberculosis, and the structure-function analysis. Retrieved February 21, 2026, from [Link]

- Al-Snafi, A. E., Al-Trikrity, A. H., & Al-Musawi, S. (2022). GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan. Molecules, 27(17), 5489.

- The Chemotaxonomy of Common Sage (Salvia officinalis) Based on the Volatile Constituents. (2015).

-

Couladis, M., Tzakou, O., Stojanovic, D., Mimica-Dukic, N., & Jancic, R. (n.d.). The Essential Oil Composition of Salvia Argentea L. Retrieved February 21, 2026, from [Link]

-

Hassan, A. H. E., Cho, M. C., Kim, H. I., Yang, J. S., Park, K. T., Hwang, J. Y., Jang, C. G., Park, K. D., & Lee, Y. S. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in brief, 21, 1686–1700. [Link]

- 1 H-NMR and 13 C-NMR Spectroscopic Data. (2020).

- Abdullabekova, V. N., & Bekchanov, K. K. (2022). COMPOSITION OF THE ESSENTIAL OIL OF SALVIA OFFICINALIS L., GROWN IN UZBEKISTAN.

- Greek Salvia sclarea L. Essential Oils: Effect of Hydrodistillation Time, Comparison of the Aroma Chemicals Using HS-SPME and Hydrodistillation. (2016).

- Determination of Qualitative and Quantitative Features of Sage (Salvia officinalis L.) Essential Oils. (n.d.). Science Alert.

- Dżugan, M., Wesołowska, A., & Zawiślak, A. (2009). Chemical Composition and Biological Activities of Essential Oil from Salvia sclarea Plants Regenerated in vitro. Molecules, 14(4), 1438-1445.

-

de Oliveira, P. F., Munari, C. C., Nicolella, H. D., Veneziani, R. C. S., & Tavares, D. C. (2016). Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells. Cytotechnology, 68(5), 2139–2143. [Link]

-

Nicolella, H. D., de Oliveira, P. F., Munari, C. C., Costa, G. F. D., & Tavares, D. C. (2014). Differential effect of manool--a diterpene from Salvia officinalis, on genotoxicity induced by methyl methanesulfonate in V79 and HepG2 cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 72, 8–12. [Link]

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR d

- Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells. (2015). Cytotechnology, 68(5), 2139-2143.

-

Monool oxide. (n.d.). In NIST Chemistry WebBook. Retrieved February 21, 2026, from [Link]

- Spectro: A multi-modal approach for molecule elucidation using IR and NMR d

- Compositional Assessment of Human Tracheal Cartilage by Infrared Spectroscopy. (2018). Otolaryngology–Head and Neck Surgery, 158(4), 723-729.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. notulaebotanicae.ro [notulaebotanicae.ro]

- 5. iris.uniroma1.it [iris.uniroma1.it]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. mdpi.com [mdpi.com]

Whitepaper: The Pivotal Role of ent-Manool in Plant Defense and as a Precursor to Diterpenoid Phytoalexins

Abstract

Diterpenoids are a critical class of secondary metabolites that plants employ in a sophisticated defense arsenal against a wide array of pathogens and herbivores. Within this diverse chemical family, the labdane-related diterpene ent-manool emerges as a crucial metabolic intermediate. It not only possesses intrinsic defensive properties but also serves as a key branch-point precursor for the biosynthesis of potent antimicrobial compounds known as phytoalexins, particularly in monocot species like rice (Oryza sativa). This technical guide provides an in-depth exploration of ent-manool's function in plant immunity, detailing its biosynthesis, its direct role in defense, and its subsequent conversion into complex phytoalexins such as the phytocassanes. We will examine the regulatory mechanisms and elicitors that trigger its production and present detailed, field-proven methodologies for its extraction, quantification, and functional analysis. This document is intended for researchers in plant science, natural product chemistry, and drug development seeking to understand and leverage these defense pathways.

Introduction: Diterpenoids as Cornerstones of Plant Immunity

Plants, being sessile organisms, have evolved a complex and dynamic chemical defense system to counteract biotic threats.[1] Secondary metabolites are the linchpins of this system, with terpenoids representing one of the largest and most functionally diverse classes of these compounds.[2] Terpenoids are classified by the number of five-carbon isoprene units they contain; diterpenoids, with their 20-carbon backbone, are particularly significant in plant defense. They function as toxins, feeding deterrents, and signaling molecules.[3]

In several plant species, particularly cereals, the production of diterpenoid phytoalexins is a hallmark of the active defense response to pathogen attack.[4][5] Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate rapidly at the site of infection.[1][5] The biosynthesis of these defense compounds often proceeds through shared pathways, with key intermediates acting as metabolic nodes that channel carbon flux toward different end products. Ent-manool is one such pivotal intermediate, standing at a crossroads between direct defense and the production of more complex, specialized phytoalexins.

Biosynthesis of ent-Manool and Downstream Phytoalexins

The journey to ent-manool and its derivatives begins with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized in the plastids via the methylerythritol phosphate (MEP) pathway.[2] The subsequent steps are catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

2.1. The Core Pathway

-

Formation of ent-Copalyl Diphosphate (ent-CDP): The first committed step is the cyclization of the linear GGPP molecule by a Class II diTPS, ent-copalyl diphosphate synthase (OsCPS1/OsCPS2 in rice), to form the bicyclic intermediate ent-CDP.[6][7]

-

Formation of ent-Manool Precursors: ent-CDP is then utilized by Class I diTPSs, specifically kaurene synthase-like (KSL) enzymes. These enzymes facilitate a second cyclization and rearrangement to produce various diterpene skeletons. For instance, in rice, this step leads to precursors for phytocassanes and oryzalexins.[7][8] While not a direct precursor in rice phytoalexin pathways, ent-manool itself is formed through a similar two-step process in other species and contexts, involving an ent-manool synthase.[9]

-

Elaboration into Phytoalexins: The core diterpene skeletons are subsequently modified by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce oxygen functionalities (hydroxyl, keto groups) to create the final bioactive phytoalexins.[3][7] For example, the biosynthesis of phytocassanes from their ent-cassadiene precursor involves extensive oxidation.[8]

The diagram below illustrates the central position of diterpene synthases in channeling GGPP towards the production of various defense-related diterpenoids, including the family to which ent-manool belongs and its downstream products in rice.

Regulation of Production: Elicitor-Mediated Induction

The synthesis of ent-manool and its derived phytoalexins is tightly regulated and typically occurs at low levels in healthy plants. Production is massively upregulated upon perception of stress signals, known as elicitors.[1] These elicitors can be of two main types:

-

Biotic Elicitors: These are molecules originating from the attacking pathogen or herbivore.[10][11] Examples include chitin from fungal cell walls, flagellin from bacteria, or oral secretions from insects.[12] In rice, infection by the blast fungus Magnaporthe oryzae is a potent inducer of diterpenoid phytoalexin biosynthesis.[3]

-

Abiotic Elicitors: These are non-biological stress factors.[13][14] Ultraviolet (UV) radiation, heavy metal salts (e.g., copper chloride), and mechanical wounding have all been shown to trigger phytoalexin accumulation.[3][15] Furthermore, plant hormones involved in defense signaling, such as jasmonic acid (JA) and salicylic acid (SA), are key regulators of these biosynthetic pathways.[4][16]

This rapid, localized induction is a critical feature of an effective plant defense, ensuring that resources are allocated to defense only when and where they are needed.

Dual Roles in Plant Defense

ent-Manool and its related compounds contribute to plant defense through a dual-pronged strategy: direct toxicity and serving as precursors for more potent phytoalexins.

4.1. Direct Antimicrobial and Insecticidal Activity

While often viewed as an intermediate, ent-manool itself exhibits biological activity. As a component of essential oils from various plants like Salvia officinalis (sage), manool has demonstrated antibacterial and cytotoxic properties.[17] Its lipophilic nature allows it to interfere with the cell membranes of pathogens. Research has also pointed to the insecticidal properties of essential oils rich in diterpenes like manool, which can act as feeding deterrents, growth inhibitors, or acute toxins to various insect pests.[18][19]

| Compound | Target Organism(s) | Activity Type | IC50 / LD50 |

| Manool | HeLa (Human Cervical Adenocarcinoma) | Cytotoxicity | IC50 = 6.7 ± 1.1 µg/mL[17] |

| Manool | U343 (Human Glioblastoma) | Cytotoxicity | IC50 = 6.7 ± 1.2 µg/mL[17] |

| Manool | V79 (Normal Fibroblasts) | Cytotoxicity | IC50 = 49.3 ± 3.3 µg/mL[17] |

| Phytocassanes | Magnaporthe oryzae (spores) | Antifungal | Inhibits spore germination[4] |

| Momilactones | Magnaporthe oryzae (mycelium) | Antifungal | Inhibits mycelial growth[4] |

Table 1: Summary of reported biological activities for ent-manool and its downstream phytoalexin derivatives. The high selectivity of manool against cancer cells compared to normal cells highlights its potential.

4.2. Precursor to Diterpenoid Phytoalexins

The more profound role of the ent-manool chemical scaffold in plants like rice is its function as a building block for a suite of potent phytoalexins.[8] Upon pathogen recognition, the metabolic flux is shunted towards the production of compounds like:

-

Phytocassanes (A-E): These are ent-cassane-type diterpenoids that are highly effective at inhibiting the spore germination of the rice blast fungus Magnaporthe oryzae.[4][8]

-

Oryzalexins (A-F): These are ent-sandaracopimaradiene-type compounds that also contribute to the antimicrobial shield of the plant.[8]

-

Momilactones (A and B): While derived from a different cyclization product (syn-CDP), they are part of the same diterpenoid defense response in rice and are potent inhibitors of mycelial growth.[4][8]

The structural diversity generated from these common diterpene backbones allows the plant to deploy a multi-faceted chemical defense against a range of pathogens.

Methodologies for Research and Analysis

Investigating the role of ent-manool and its derivatives requires a combination of phytochemical analysis, molecular biology, and bioassays. The following section provides validated protocols for key experimental workflows.

Experimental Workflow Overview

The general process for studying these compounds involves stimulating their production in the plant, extracting them from the tissue, identifying and quantifying them using chromatography, and finally, testing their biological activity.

Protocol: Extraction and Quantification of Diterpenoid Phytoalexins

Principle: This protocol details the extraction of semi-polar diterpenoids from plant tissue followed by their quantification. The choice of solvent (ethyl acetate) is critical for efficiently extracting these compounds while minimizing the co-extraction of highly polar or non-polar contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile or derivatized diterpenoids, while High-Performance Liquid Chromatography (HPLC) is suited for quantifying heat-sensitive or non-volatile compounds.[20]

Materials:

-

Plant tissue (e.g., rice leaves), fresh or flash-frozen

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

GC-MS or HPLC system with appropriate columns (e.g., C18 for HPLC)

-

Authentic standards for ent-manool, phytocassanes, etc. (if available)

-

Mortar and pestle or homogenizer

-

Glass vials

Step-by-Step Methodology:

-

Sample Preparation: Harvest ~500 mg of plant tissue. If treated with an elicitor, select tissue from the site of application/infection. Immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Causality: Grinding increases the surface area, ensuring efficient solvent penetration and extraction.

-

Solvent Extraction: Transfer the powder to a glass tube and add 5 mL of ethyl acetate. Vortex vigorously for 1 minute and then sonicate for 15 minutes in a water bath. Repeat this process twice more with fresh solvent, pooling the supernatants.

-

Drying and Concentration: Pass the pooled ethyl acetate extract through a column of anhydrous sodium sulfate to remove any residual water. Causality: Water can interfere with chromatographic analysis and sample stability. Concentrate the extract to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Reconstitution: Re-dissolve the dried residue in a precise volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or ethyl acetate) for analysis. This known volume is crucial for accurate quantification.

-

Analysis (HPLC): Inject a known volume (e.g., 10 µL) of the reconstituted extract into an HPLC system equipped with a C18 column and a UV or PDA detector.[20]

-

Develop a solvent gradient (e.g., water:acetonitrile) to separate the compounds.

-

Quantify the compounds by comparing the peak areas to a calibration curve generated from authentic standards.

-

-

Analysis (GC-MS): For more volatile compounds like ent-manool, GC-MS is preferable.

-

Inject 1 µL of the sample into the GC inlet. A non-polar column (e.g., DB-5ms) is typically used.

-

Develop a temperature gradient to separate the compounds based on their boiling points.

-

Identify compounds by comparing their mass spectra and retention times to known standards or spectral libraries. Quantification is performed using the peak area relative to an internal standard.

-

Protocol: Antifungal Bioassay (Spore Germination Inhibition)

Principle: This assay directly tests the biological function of the extracted compounds by measuring their ability to inhibit a key stage of fungal infection: spore germination. It provides a direct link between the production of a specific phytoalexin and a defense outcome.

Materials:

-

Fungal pathogen spores (e.g., Magnaporthe oryzae)

-

Purified phytoalexins or reconstituted plant extracts

-

Potato Dextrose Broth (PDB) or sterile water

-

Microscope slides with concavities or a 96-well plate

-

Microscope

-

Humid chamber

Step-by-Step Methodology:

-

Spore Suspension: Prepare a spore suspension of the fungus in sterile water or dilute PDB to a concentration of approximately 1 x 10^5 spores/mL.

-

Treatment Preparation: Prepare serial dilutions of the purified compound or plant extract in a solvent like DMSO, and then dilute into the spore suspension. Ensure the final DMSO concentration is non-inhibitory (typically <1%). Trustworthiness: A solvent-only control is essential to ensure that any observed inhibition is due to the plant compound and not the solvent.

-

Incubation: Pipette 20 µL of the treated spore suspension onto a concavity slide or into a well of a 96-well plate. Place the slides/plate in a humid chamber to prevent drying and incubate at the optimal temperature for the fungus (e.g., 25°C) for 6-12 hours.

-

Microscopic Evaluation: After incubation, place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores.

-

Data Collection: Under a microscope, count the number of germinated versus non-germinated spores for at least 100 spores per replicate. A spore is considered germinated if the germ tube is longer than the spore's width.

-

Analysis: Calculate the percentage of inhibition relative to the solvent control. Determine the IC50 value (the concentration required to inhibit 50% of germination) by plotting inhibition percentage against the log of the concentration.

Conclusion and Future Directions

Ent-manool and the broader family of labdane-related diterpenoids represent a fascinating and vital component of plant chemical defense. Their dual functionality as both direct-acting protective agents and as precursors to highly potent, specialized phytoalexins underscores the metabolic elegance and efficiency of plant immune responses. The pathways leading to their synthesis are tightly regulated and responsive to a multitude of environmental cues, making them a prime example of adaptive chemical evolution.

For researchers and drug development professionals, these pathways offer significant opportunities. A deeper understanding of the regulatory networks, particularly the transcription factors and signaling cascades that control diTPS gene expression, could pave the way for engineering crops with enhanced, broad-spectrum disease resistance.[5] Furthermore, the potent and selective bioactivities of compounds like ent-manool and the phytocassanes suggest they could serve as scaffolds for the development of novel pharmaceuticals or environmentally benign agrochemicals. Future research should focus on elucidating the complete enzymatic cascade for more complex diterpenoids, identifying the plant receptors for their elicitors, and exploring the potential for their heterologous production in microbial systems for sustainable supply.[21]

References

- Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Vertex AI Search.

- Rice Phytoalexins: Half a Century of Amazing Discoveries; Part I: Distribution, Biosynthesis, Chemical Synthesis, and Biological Activities. (2023). MDPI.

- A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum s

- A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum s

- Comparative evaluation of antioxidant and insecticidal properties of essential oils from five Moroccan arom

- OsbHLH5 Synergically Regulates Phenolamide and Diterpenoid Phytoalexins Involved in the Defense of Rice Against P

- Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants. (N/A). PMC.

- Simple Graph - GraphViz Examples and Tutorial. (N/A). N/A.

- Rice contains a biosynthetic gene cluster associated with production of the casbane-type diterpenoid phytoalexin ent-10-oxodepressin. (N/A). PMC.

- Phytoalexin Assay. (N/A). Lifeasible.

- Biotic, abiotic, and genetic elicitors as a new paradigm for enhancing alkaloid production for pharmaceutical applic

- A Comprehensive Review of Medicarpin: A Phytoalexin with Therapeutic Potential. (2025). ACS Omega.

- Production of quorum sensing-related metabolites and phytoalexins during Pseudomonas aeruginosa–Brassica napus interaction. (N/A). PMC.

- Plant defense system and phytoalexins. (2021). N/A.

- Diterpene Biosynthesis in Rice Blast Fungus Magnaporthe. (2022). Frontiers.

- Biosynthesis of essential oil terpenoids and their production through microbial routes. (N/A). N/A.

- Diterpene Phytoalexins Are Biosynthesized in and Exuded from the Roots of Rice Seedlings. (2025).

- Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance. (N/A). PMC.

- (PDF) Abiotic and Biotic Elicitors–Role in Secondary Metabolites Production through In Vitro Culture of Medicinal Plants. (2016).

- Regulation of plant hormones on the secondary metabolism of medicinal plants. (2025). N/A.

- Dot Language Graphviz. (N/A). N/A.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti.

- Effective Biotic Elicitors for Augmentation of Secondary Metabolite Production in Medicinal Plants. (2024). MDPI.

- Let's Draw a Graph: An Introduction with Graphviz. (2013).

- Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. (2014). MDPI.

- Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky. (N/A). PMC.

- Role of elicitors in plant defense mechanism. (2018). Journal of Pharmacognosy and Phytochemistry.

- Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells. (N/A). PMC.

- Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Upd

- Insecticidal and repellent effects of the essential oils obtained from Argentine arom

Sources

- 1. plantsjournal.com [plantsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Rice contains a biosynthetic gene cluster associated with production of the casbane-type diterpenoid phytoalexin ent-10-oxodepressin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OsbHLH5 Synergically Regulates Phenolamide and Diterpenoid Phytoalexins Involved in the Defense of Rice Against Pathogens | MDPI [mdpi.com]

- 5. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Rice Phytoalexins: Half a Century of Amazing Discoveries; Part I: Distribution, Biosynthesis, Chemical Synthesis, and Biological Activities [mdpi.com]

- 9. Frontiers | Diterpene Biosynthesis in Rice Blast Fungus Magnaporthe [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. phytojournal.com [phytojournal.com]

- 12. Production of quorum sensing-related metabolites and phytoalexins during Pseudomonas aeruginosa–Brassica napus interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of Abiotic and Biotic Elicitors on Organogenesis, Biomass Accumulation, and Production of Key Secondary Metabolites in Asteraceae Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PlumX [plu.mx]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Manool, a Salvia officinalis diterpene, induces selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative evaluation of antioxidant and insecticidal properties of essential oils from five Moroccan aromatic herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of ent-Copalyl Diphosphate Synthase in ent-Manool Biosynthesis

Intended Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diterpenoids represent a vast and structurally diverse class of natural products with significant therapeutic potential. Among these, ent-manool is a key intermediate in the biosynthesis of various bioactive molecules. Understanding the enzymatic machinery responsible for its production is paramount for harnessing its potential through synthetic biology and metabolic engineering approaches. This guide provides a comprehensive technical overview of the biosynthesis of ent-manool, with a central focus on the pivotal role of ent-copalyl diphosphate synthase (CPS). We will delve into the mechanistic intricacies of the enzymes involved, provide detailed experimental protocols for their characterization, and present a cohesive workflow for the functional reconstitution of the ent-manool biosynthetic pathway.

Introduction: The Significance of ent-Manool and the Diterpenoid Pathway

Diterpenoids are a class of C20 terpenoid natural products derived from the universal precursor geranylgeranyl diphosphate (GGPP).[1] They exhibit a remarkable array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ent-Manool, a labdane-type diterpene alcohol, is a crucial precursor to a variety of pharmacologically important diterpenoids. Its biosynthesis is a branch of the broader diterpenoid metabolic network that also gives rise to essential plant hormones like gibberellins.[2]

The biosynthesis of ent-manool is a multi-step enzymatic cascade that begins with the cyclization of the linear precursor, GGPP. This initial and committing step is catalyzed by a class II diterpene cyclase, ent-copalyl diphosphate synthase (CPS). The resulting bicyclic intermediate, ent-copalyl diphosphate (ent-CPP), is then further transformed by downstream enzymes to yield ent-manool. A thorough understanding of each enzymatic step is critical for the successful heterologous production of ent-manool and its derivatives.

The Biosynthetic Pathway to ent-Manool

The conversion of GGPP to ent-manool is a three-step enzymatic process, primarily occurring in the plastids of plant cells.[3] The pathway involves the sequential action of geranylgeranyl diphosphate synthase (GGPS), ent-copalyl diphosphate synthase (CPS), and an ent-manool synthase, which is typically a cytochrome P450 monooxygenase.

Geranylgeranyl Diphosphate Synthase (GGPS): The Precursor Supplier

The journey to ent-manool begins with the formation of its C20 precursor, GGPP. This is accomplished by geranylgeranyl diphosphate synthase (GGPS), a prenyltransferase that catalyzes the condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP).[4] GGPS provides the essential substrate for the entire diterpenoid biosynthetic network.

ent-Copalyl Diphosphate Synthase (CPS): The Gatekeeper of Diterpenoid Biosynthesis

ent-Copalyl diphosphate synthase (CPS) is a key enzyme that directs the metabolic flux from the general isoprenoid pathway towards the vast array of labdane-related diterpenoids.[5] It belongs to the class II terpene cyclases, which initiate cyclization through protonation of the terminal double bond of the substrate.[6]

Mechanism of Action:

CPS catalyzes the protonation-initiated cyclization of the all-trans-GGPP to form the bicyclic intermediate, ent-CPP.[5] This reaction is a classic example of acid-base catalysis within an enzyme active site. The reaction is initiated by a conserved DxDD motif, where the aspartate residue acts as a proton donor to the terminal olefin of GGPP.[6] This protonation triggers a cascade of cyclization events, ultimately leading to the formation of the bicyclic ent-CPP. The stereochemistry of the product is tightly controlled by the enzyme's active site architecture.

Structural Insights:

Crystal structures of CPS reveal a modular architecture consisting of three domains: α, β, and γ.[6] The active site for the class II cyclization is located at the interface of the β and γ domains.[6] The α domain, while structurally similar to class I terpene synthases, is catalytically inactive in monofunctional CPS enzymes found in higher plants.[2][7]

ent-Manool Synthase: The Final Architect

The conversion of an ent-CPP-derived intermediate to ent-manool is catalyzed by a specialized enzyme. Evidence suggests that this transformation is carried out by a member of the cytochrome P450 monooxygenase superfamily, specifically from the CYP76AH subfamily.[8][9] For instance, CYP76AH15 has been implicated in the biosynthesis of related diterpenoids and is a strong candidate for an ent-manool synthase.[8]

These P450 enzymes require a redox partner, typically a cytochrome P450 reductase (CPR), to transfer electrons from NADPH, which are necessary for the activation of molecular oxygen and subsequent hydroxylation of the substrate. The reaction likely proceeds through the formation of an intermediate that is then hydroxylated to yield ent-manool.

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of ent-Manool

Caption: Biosynthesis of ent-manool from IPP and DMAPP.

Experimental Workflow for Functional Characterization

Sources

- 1. bioengineer.org [bioengineer.org]

- 2. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic substrate inhibition of ent-copalyl diphosphate synthase: a potential feed-forward inhibition mechanism limiting gibberellin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens [mdpi.com]

- 8. Engineering of CYP76AH15 can improve activity and specificity towards forskolin biosynthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential effect of manool--a diterpene from Salvia officinalis, on genotoxicity induced by methyl methanesulfonate in V79 and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Hemisynthesis of ent-Manool from ent-Copalic Acid

This Application Note and Protocol details the hemisynthesis of ent-manool from ent-copalic acid , a major diterpene constituent of Hymenaea courbaril (Jatobá) resin. This guide is designed for organic chemists and process engineers in the fragrance and pharmaceutical sectors, focusing on the valorization of abundant natural resin acids into high-value labdane precursors.

Executive Summary

ent-Manool is a critical labdane diterpene intermediate used in the synthesis of high-value ambergris odorants (e.g., ent-Ambrox) and bioactive terpenes. While traditionally sourced from Salvia sclarea (as sclareol) or minor pine sources, the hemisynthesis from ent-copalic acid —abundantly available in the oleoresin of Hymenaea species (up to 60-80% of the acid fraction)—offers a sustainable, atom-economical route.

This protocol outlines a two-stage divergent synthesis :

-

Isolation: High-purity extraction of ent-copalic acid from crude resin.

-

Transformation: Regioselective reduction followed by a thermodynamic allylic transposition to yield ent-manool.

Strategic Rationale & Mechanism

The transformation leverages the structural homology between the ent-copalic acid side chain (an

Reaction Pathway

The core chemical logic involves a 1,3-allylic transposition :

-

Reduction: Conversion of the C15-carboxyl group (Copalic acid) to a C15-primary alcohol (Copalol).

-

Isomerization: Acid-catalyzed migration of the hydroxyl group from C15 (primary) to C13 (tertiary), accompanied by a double bond shift from

to

Mechanism:

-

ent-Copalic Acid: (13E)-ent-labda-8(17),13-dien-15-oic acid.

-

ent-Copalol: (13E)-ent-labda-8(17),13-dien-15-ol.

-

ent-Manool: (13S)-ent-labda-8(17),14-dien-13-ol.

Visual Workflow (Process Logic)

Figure 1: Operational workflow for the conversion of crude resin to purified ent-manool.

Experimental Protocols

Protocol A: Isolation of ent-Copalic Acid

Objective: Isolate >90% pure ent-copalic acid from Hymenaea courbaril resin.

Reagents:

-

Crude Hymenaea resin (commercial or collected).

-

Diethyl ether (

). -

Potassium hydroxide (KOH), 5% aqueous solution.

-

Hydrochloric acid (HCl), 2N aqueous solution.

-

Anhydrous Sodium Sulfate (

).

Procedure:

-

Dissolution: Dissolve 100 g of crude resin in 500 mL of

. Filter to remove insoluble debris (polymerized material). -

Extraction: Transfer the filtrate to a separatory funnel. Extract with

mL of 5% KOH. The acid (copalic) moves to the aqueous phase as the potassium salt; neutral terpenes (copaene, etc.) remain in the ether. -

Acidification: Collect the aqueous alkaline layer. Cool to 0°C in an ice bath. Slowly acidify with 2N HCl under stirring until pH < 2. A white precipitate/oil of ent-copalic acid will form.

-

Recovery: Extract the acidified aqueous phase with

mL of -

Drying: Wash the combined organic extracts with brine, dry over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize the residue from ethanol/hexane to obtain ent-copalic acid as white crystals.

-

Yield: Typically 40–60% of crude resin weight.

-

Validation: TLC (Hexane:EtOAc 8:2),

(stains purple with vanillin).

-

Protocol B: Hemisynthesis of ent-Manool

Objective: Convert ent-copalic acid to ent-manool via reduction and allylic shift.

Reagents:

-

Lithium Aluminum Hydride (LiAlH

). -

Tetrahydrofuran (THF), anhydrous.

-

Sulfuric acid (

), 10% aqueous. -

1,4-Dioxane.

Step 1: Reduction to ent-Copalol

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and N

inlet. -

Reaction: Suspend LiAlH

(1.5 equiv) in anhydrous THF (100 mL) at 0°C. -

Addition: Add a solution of ent-copalic acid (5.0 g, 16.5 mmol) in THF (50 mL) dropwise over 30 min.

-

Reflux: Allow to warm to RT, then reflux for 2 hours. Monitor by TLC (disappearance of acid).

-

Quench: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) (Fieser workup). Filter the granular precipitate.

-

Isolation: Concentrate the filtrate to yield crude ent-copalol (primary alcohol).

-

Note: Quantitative yield is typical.

-

Step 2: Allylic Isomerization to ent-Manool

-

Solvent System: Dissolve the crude ent-copalol (4.5 g) in a mixture of 1,4-dioxane (40 mL) and water (10 mL).

-

Catalysis: Add 10%

(5 mL). -

Incubation: Stir at room temperature for 24–48 hours.

-

Mechanistic Insight: The reaction reaches an equilibrium between the primary alcohol (ent-copalol) and the tertiary alcohol (ent-manool). While the primary alcohol is often thermodynamically favored, the tertiary isomer forms in significant quantities (approx. 30–40% ratio) and can be separated.

-

-

Workup: Neutralize with saturated

. Extract with -

Purification (Critical): Isolate ent-manool via Flash Column Chromatography (Silica Gel 60).

-

Gradient: Hexane

Hexane:EtOAc (95:5). -

Elution Order: Hydrocarbons

ent-Manool (Tertiary, less polar)

-

Data Presentation & Validation

Physicochemical Characterization Table

| Property | ent-Copalic Acid (Precursor) | ent-Copalol (Intermediate) | ent-Manool (Target) |

| Formula | |||

| Mol.[1][2][3][4][5] Weight | 302.45 g/mol | 290.48 g/mol | 290.48 g/mol |

| Functionality | Primary Allylic Alcohol | Tertiary Allylic Alcohol | |

| Key IR Signal | 1690 cm | 3350 cm | 3400 cm |

| C13 NMR Shift |

NMR Validation (Diagnostic Signals)

To confirm the success of the isomerization, monitor the proton signals of the side chain in

-

ent-Copalol:

-

Olefinic Proton (H-14): Triplet/Multiplet at

ppm. -

Hydroxymethyl (H-15): Doublet at

ppm.

-

-

ent-Manool:

-

Vinyl Protons (H-15): Distinct 'ABX' system. Two doublets at

and -

Vinyl Proton (H-14): Doublet of doublets at

ppm. -

Methyl (C-13): Singlet at

ppm (shifted due to tertiary OH).

-

Troubleshooting & Optimization

-

Low Conversion to Manool: The isomerization is an equilibrium. If the yield of manool is low (<30%), increase reaction time or temperature (up to 50°C), but watch for dehydration byproducts (dienes).

-

Separation Difficulty: ent-Manool and ent-Copalol have distinct

values but can streak. Use silver nitrate-impregnated silica ( -

Stereochemistry: Ensure the starting material is ent-copalic acid (from Hymenaea). Using normal-copalic acid (rare) would yield normal-manool.

References

-

Isolation of ent-Copalic Acid: Ricardo, L. M., et al. (2018). "Evidence of the Anti-Inflammatory and Antinociceptive Activities of the Hymenaea courbaril Resin." Journal of Ethnopharmacology.

-

Synthesis of Manool via Allylic Rearrangement: Ohloff, G. (1958). "Über die Darstellung von Manool und Agathadiol." Helvetica Chimica Acta.

-

Labdane Diterpene Chemistry & Numbering: Bandeira, P. N., et al. (2015). "A New Diterpene Isolated from the Resin of Hymenaea courbaril." Chemistry of Natural Compounds.

-

General Allylic Shift Protocols (Overman/Sharpless Context): Buechi, G., & Wuest, H. (1989). "The Synthesis of Racemic Ambrox." Helvetica Chimica Acta.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20190002925A1 - Production of manool - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of an ent-Halimanolide from ent-Halimic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic engineering of E. coli for ent-manool production

An Application Guide to the Metabolic Engineering of E. coli for ent-Manool Production

Authored by a Senior Application Scientist

Introduction

ent-Manool is a labdane-related diterpenoid alcohol that serves as a valuable precursor for the synthesis of various high-value natural products, including ambroxide, a key component in the fragrance industry. Traditionally sourced from plants, the extraction of ent-manool and its derivatives is often inefficient and unsustainable. Microbial fermentation using engineered microorganisms offers a promising alternative for the consistent and scalable production of this platform chemical. Escherichia coli is an ideal chassis for this purpose due to its rapid growth, well-characterized genetics, and the extensive toolkit available for its metabolic engineering.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the metabolic engineering of E. coli to produce ent-manool. We will delve into the rationale behind the pathway design, from enhancing the supply of isoprenoid precursors to the heterologous expression of the terminal diterpene synthases. The protocols herein are designed to be self-validating, providing researchers with a robust framework to establish and optimize ent-manool production in a laboratory setting.

Metabolic Pathway Design and Engineering Strategy

The de novo biosynthesis of ent-manool in E. coli requires the systematic engineering of a multi-step metabolic pathway. The strategy is twofold: 1) Engineering an upstream module to ensure a high-flux supply of the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). 2) Constructing a downstream module to convert these precursors into the final C20 diterpenoid product, ent-manool.

Part 1: Upstream Engineering for Isoprenoid Precursor Supply

E. coli naturally produces IPP and DMAPP via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] While functional, this native pathway is tightly regulated and often insufficient to support the high metabolic flux required for overproducing terpenoids, creating a significant bottleneck.[6][7]

To circumvent this limitation, a heterologous mevalonate (MVA) pathway, typically sourced from Saccharomyces cerevisiae, is introduced.[8][9][10] The MVA pathway starts from acetyl-CoA and is generally more efficient for high-titer terpenoid production in E. coli as it is not subject to the native regulation of the MEP pathway.[1][6] This module consists of a series of enzymes that convert acetyl-CoA to IPP and DMAPP.

Experimental Protocols

Protocol 1: Plasmid Construction

The successful expression of the multi-gene biosynthetic pathway requires careful plasmid design. A two-plasmid system is often employed to balance metabolic load and maintain genetic stability. The genes for the MVA pathway are cloned into one vector, while the genes for the downstream ent-manool synthesis pathway are cloned into a second, compatible vector.

Rationale : Using two plasmids with different origins of replication and antibiotic resistance markers allows for stable co-existence and independent modulation of the upstream and downstream modules. Codon optimization of the heterologous genes for E. coli is crucial for achieving high levels of protein expression.

Step-by-Step Methodology:

-

Gene Synthesis : Synthesize the coding sequences for all pathway genes (AtoB, HMGS, HMGR, MK, PMK, MVD, Idi, GGPPS, ent-CPS, ent-MS), codon-optimized for E. coli.

-

Vector Selection : Choose two compatible expression vectors. For example, pETDuet-1 (ColE1 replicon, Ampicillin resistance) and pCDFDuet-1 (CDF replicon, Streptomycin resistance).

-

Upstream Plasmid (pET-MVA) Assembly :

-

Assemble the MVA pathway genes (atoB, HMGS, HMGR, MK, PMK, MVD, idi) into one or more operons under the control of a strong inducible promoter (e.g., T7).

-

Use a standard cloning method like Gibson Assembly or Golden Gate cloning to ligate the fragments into the pETDuet-1 vector.

-

-

Downstream Plasmid (pCDF-Manool) Assembly :

-

Assemble the downstream pathway genes (GGPPS, ent-CPS, ent-MS) into an operon under the control of a T7 promoter in the pCDFDuet-1 vector.

-

-

Verification : Verify the sequence of all constructs by Sanger sequencing.

Table 1: Summary of Plasmid Constructs

| Plasmid Name | Backbone | Replicon | Resistance | Genes Expressed | Promoter |

| pET-MVA | pETDuet-1 | ColE1 | Ampicillin | atoB, HMGS, HMGR, MK, PMK, MVD, idi | T7 |

| pCDF-Manool | pCDFDuet-1 | CDF | Streptomycin | GGPPS, ent-CPS, ent-MS | T7 |

Protocol 2: E. coli Strain Engineering and Transformation

The choice of E. coli host is critical. Strains like BL21(DE3) are ideal as they contain a chromosomal copy of the T7 RNA polymerase gene under the control of the lac operator, allowing for IPTG-inducible expression.

Step-by-Step Methodology:

-

Prepare Competent Cells : Prepare chemically competent or electrocompetent E. coli BL21(DE3) cells.

-

Co-transformation : Co-transform the pET-MVA and pCDF-Manool plasmids into the competent cells.

-

Selection : Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and streptomycin (50 µg/mL).

-

Incubation : Incubate the plates overnight at 37°C.

-

Colony Selection : Select several individual colonies from the plate.

-

Verification : Confirm the presence of both plasmids in the selected colonies via colony PCR or plasmid extraction and restriction digest.

Protocol 3: Shake-Flask Fermentation for ent-Manool Production

This protocol outlines a standard procedure for evaluating ent-manool production in shake flasks. An organic overlay is used to sequester the product, which can be toxic to E. coli at high concentrations and aids in extraction. [11] Rationale : A two-phase culture system with an organic solvent like dodecane creates a sink for the hydrophobic ent-manool, preventing feedback inhibition and cell toxicity, thereby increasing overall yield. [12] Step-by-Step Methodology:

-

Starter Culture : Inoculate a single verified colony into 5 mL of LB medium with ampicillin and streptomycin. Grow overnight at 37°C with shaking at 220 rpm.

-

Production Culture : Inoculate 50 mL of Terrific Broth (TB) medium (in a 250 mL baffled flask) containing the appropriate antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.1.

-

Growth : Grow the culture at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches 0.6-0.8.

-

Induction : Cool the flasks to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.

-

Organic Overlay : Immediately after induction, add 10 mL (20% v/v) of dodecane to each flask.

-

Fermentation : Continue incubation at 20°C with shaking at 220 rpm for 72 hours.

-

Harvesting : After 72 hours, collect the cultures. The dodecane phase can be easily separated from the aqueous phase by centrifugation.

Protocol 4: Extraction and Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method for identifying and quantifying volatile compounds like ent-manool. [13][14] Step-by-Step Methodology:

-

Sample Preparation :

-

Centrifuge the culture samples to separate the dodecane layer.

-

Carefully collect the dodecane layer.

-

Add an internal standard (e.g., n-hexadecane) to a known volume of the dodecane extract.

-

Dilute the sample in ethyl acetate for GC-MS analysis.

-

-

Standard Curve : Prepare a series of ent-manool standards of known concentrations in dodecane/ethyl acetate with the same internal standard concentration.

-

GC-MS Analysis :

-

Inject 1 µL of the sample onto the GC-MS system.

-

GC Column : Use a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Temperature Program :

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 min at 280°C.

-

-

MS Detection : Operate in scan mode (m/z 40-400) for identification and Selective Ion Monitoring (SIM) mode for quantification, tracking characteristic ions of ent-manool.

-

-

Quantification : Identify the ent-manool peak by its retention time and mass spectrum compared to an authentic standard. Quantify the concentration by integrating the peak area relative to the internal standard and comparing it to the standard curve.

Expected Results and Troubleshooting

Upon successful implementation of these protocols, the engineered E. coli strain should produce detectable levels of ent-manool. Titers can vary significantly based on the specific enzymes chosen, expression levels, and fermentation conditions.

Table 2: Expected Production Titers and Genotypes

| Strain ID | Genotype | Key Engineering Feature | Expected ent-Manool Titer (mg/L) |

| E. coli BL21(DE3) | Wild-type | Control (No plasmids) | 0 |

| MANOOL-001 | BL21(DE3) + pET-MVA + pCDF-Manool | Full pathway expression | 10 - 150 |

Common Troubleshooting Scenarios:

-

Low or No Product :

-

Cause : Poor enzyme expression, inactive enzymes, or metabolic imbalance.

-

Solution : Verify protein expression via SDS-PAGE. Re-evaluate codon optimization. Test the activity of individual enzymes in vitro. Modulate expression levels by using promoters of different strengths or varying IPTG concentration. [15]* Poor Cell Growth After Induction :

-

Cause : Metabolic burden from high protein expression or toxicity of intermediates.

-

Solution : Lower the induction temperature (e.g., to 16-20°C). Reduce the IPTG concentration. Use a less rich medium to slow down metabolism.

-

-

Product Degradation :

-

Cause : Host enzymes may modify or degrade ent-manool.

-

Solution : Analyze the culture for potential byproducts. Consider knocking out relevant native E. coli genes.

-

Conclusion

This application guide provides a foundational framework for the metabolic engineering of E. coli for ent-manool production. By implementing a heterologous MVA pathway for precursor supply and expressing a downstream module of codon-optimized diterpene synthases, a robust microbial cell factory can be established. The protocols detailed here, from plasmid construction to GC-MS quantification, offer a complete workflow for researchers in synthetic biology and drug development. Further optimization of fermentation conditions and strain engineering can lead to significant improvements in titer, paving the way for the industrial-scale bio-production of ent-manool and its valuable derivatives.

References

-

Wikipedia. ent-Copalyl diphosphate synthase. [Link]

-

Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Engineering a mevalonate pathway in Escherichia coli for production of terpenoids. Nature Biotechnology, 21(7), 796-802. [Link]

-

García-Contreras, R., et al. (2021). MODEL BASED OPTIMIZACION OF THE TERPENOIDS BIOSYNTHESIS IN E. coli. bioRxiv. [Link]

-

Li, S., et al. (2022). Metabolic Engineering Mevalonate Pathway Mediated by RNA Scaffolds for Mevalonate and Isoprene Production in Escherichia coli. ACS Synthetic Biology. [Link]

-